(2S,4R)-3-Benzoyl-4-[(4-methoxyphenyl)methyl]-4-methyl-2-phenyl-5-oxazolidinone
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Overview
Description
(2S,4R)-3-Benzoyl-4-[(4-methoxyphenyl)methyl]-4-methyl-2-phenyl-5-oxazolidinone is a chiral oxazolidinone derivative. This compound is notable for its complex structure, which includes a benzoyl group, a methoxyphenyl group, and a phenyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-3-Benzoyl-4-[(4-methoxyphenyl)methyl]-4-methyl-2-phenyl-5-oxazolidinone typically involves multiple steps. One common method involves the reaction of a chiral oxazolidinone with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzoyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification is typically achieved through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-3-Benzoyl-4-[(4-methoxyphenyl)methyl]-4-methyl-2-phenyl-5-oxazolidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl group or the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2S,4R)-3-Benzoyl-4-[(4-methoxyphenyl)methyl]-4-methyl-2-phenyl-5-oxazolidinone has several applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential biological activity, including antimicrobial properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of (2S,4R)-3-Benzoyl-4-[(4-methoxyphenyl)methyl]-4-methyl-2-phenyl-5-oxazolidinone involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2S,4R)-2-[(4R,5R)-8-(3-Methoxyphenyl)-4-methyl-5-{[methyl(4-pyridinylmethyl)amino]methyl}-1,1-dioxido-4,5-dihydro-6,1,2-benzoxathiazocin-2(3H)-yl]-1-propanol
- (2S)-2-[(4R,5S)-8-(3-Methoxyphenyl)ethynyl]-4-methyl-5-{[methyl(propyl)amino]methyl}-1,1-dioxido-4,5-dihydro-6,1,2-benzoxathiazocin-2(3H)-yl]-1-propanol
Uniqueness
(2S,4R)-3-Benzoyl-4-[(4-methoxyphenyl)methyl]-4-methyl-2-phenyl-5-oxazolidinone is unique due to its specific chiral centers and the presence of multiple functional groups
Properties
IUPAC Name |
(2S)-3-benzoyl-4-[(4-methoxyphenyl)methyl]-4-methyl-2-phenyl-1,3-oxazolidin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO4/c1-25(17-18-13-15-21(29-2)16-14-18)24(28)30-23(20-11-7-4-8-12-20)26(25)22(27)19-9-5-3-6-10-19/h3-16,23H,17H2,1-2H3/t23-,25?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJHFQAGNRUPDTD-LFQPHHBNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)OC(N1C(=O)C2=CC=CC=C2)C3=CC=CC=C3)CC4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C(=O)O[C@H](N1C(=O)C2=CC=CC=C2)C3=CC=CC=C3)CC4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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